molecular formula C11H23NO B13269840 (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

(3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

Cat. No.: B13269840
M. Wt: 185.31 g/mol
InChI Key: GFVJGODTKYVXOH-UHFFFAOYSA-N
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Description

(3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine is a useful research compound. Its molecular formula is C11H23NO and its molecular weight is 185.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

3-methyl-N-(oxolan-2-ylmethyl)pentan-2-amine

InChI

InChI=1S/C11H23NO/c1-4-9(2)10(3)12-8-11-6-5-7-13-11/h9-12H,4-8H2,1-3H3

InChI Key

GFVJGODTKYVXOH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC1CCCO1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the exploration of novel chemical entities with unique structural motifs is paramount. This guide provides a comprehensive technical overview of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine, a secondary amine incorporating both a branched aliphatic chain and a tetrahydrofuran moiety. Due to its apparent novelty, a registered CAS number has not been identified in major chemical databases as of the writing of this document. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's chemical identity, a proposed synthetic route with a detailed experimental protocol, and an estimation of its key physicochemical properties. The synthesis section is grounded in the well-established principles of reductive amination, providing a reliable pathway for the preparation of this and structurally related compounds.

Chemical Identity and Identifiers

A precise and unambiguous identification of a chemical substance is crucial for scientific communication and regulatory purposes. The following table summarizes the key chemical identifiers for (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine, derived from its molecular structure.

IdentifierValue
IUPAC Name (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine
Molecular Formula C₁₁H₂₃NO
Molecular Weight 185.31 g/mol
SMILES CCC(C)C(C)NCC1CCCO1
InChI InChI=1S/C11H23NO/c1-4-9(2)10(3)12-8-11-6-5-7-13-11/h9-12H,4-8H2,1-3H3
InChIKey VJRGJAPJNYYNRE-UHFFFAOYSA-N
CAS Number Not available

Estimated Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in various systems, including its potential as a therapeutic agent or a specialty chemical. The properties for (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine have been estimated based on its structure and by drawing comparisons with analogous secondary amines.

PropertyEstimated ValueRationale and Context
Boiling Point 220-240 °CSecondary amines exhibit hydrogen bonding, leading to higher boiling points than tertiary amines of similar molecular weight, but lower than corresponding primary amines or alcohols.[1][2][3] The relatively high molecular weight of this compound suggests a boiling point in this range.
Solubility Sparingly soluble in water; soluble in organic solvents.The presence of the polar amine and ether functionalities allows for some water solubility through hydrogen bonding.[4][5] However, the significant nonpolar aliphatic portion of the molecule will limit its aqueous solubility. It is expected to be readily soluble in common organic solvents like ethanol, methanol, and dichloromethane.
pKa 10.5 - 11.5The basicity of the secondary amine is influenced by the electron-donating alkyl groups, typically resulting in a pKa in this range for the conjugate acid.
LogP ~3.5 - 4.5The octanol-water partition coefficient (LogP) is anticipated to be in this range, indicating a significant lipophilic character due to the long, branched alkyl chain.

Proposed Synthesis: Reductive Amination

The synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine can be efficiently achieved via a one-pot reductive amination reaction. This widely utilized method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[6][7] For this specific synthesis, the reaction will be between 3-methylpentan-2-amine and tetrahydrofuran-2-carbaldehyde, using sodium triacetoxyborohydride as the reducing agent.

Rationale for Reagent Selection
  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is particularly well-suited for reductive aminations due to its mild and selective nature. It readily reduces the protonated imine intermediate much faster than it reduces the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[8] Its tolerance for a variety of functional groups and its effectiveness in common organic solvents make it a superior choice over other reducing agents like sodium borohydride or sodium cyanoborohydride.[6][7]

  • 1,2-Dichloroethane (DCE) as Solvent: DCE is a preferred solvent for reductive aminations with sodium triacetoxyborohydride as it is non-protic and effectively solubilizes the reactants and the reducing agent.[7]

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent 3-methylpentan-2-amine 3-methylpentan-2-amine Reaction_Vessel One-Pot Reaction (Room Temperature) 3-methylpentan-2-amine->Reaction_Vessel tetrahydrofuran-2-carbaldehyde tetrahydrofuran-2-carbaldehyde tetrahydrofuran-2-carbaldehyde->Reaction_Vessel NaBH(OAc)3 Sodium Triacetoxyborohydride NaBH(OAc)3->Reaction_Vessel DCE 1,2-Dichloroethane (Solvent) DCE->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine Purification->Final_Product

Caption: Synthetic workflow for (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine.

Experimental Protocol: Synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

This protocol is a self-validating system designed to ensure a high yield and purity of the final product.

Materials and Equipment
  • 3-methylpentan-2-amine (CAS: 35399-81-6)[9]

  • Tetrahydrofuran-2-carbaldehyde (CAS: 7681-84-7)[10]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-methylpentan-2-amine (1.0 eq). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE).

  • Addition of Aldehyde: Add tetrahydrofuran-2-carbaldehyde (1.0-1.1 eq) to the stirred solution at room temperature. Stir the mixture for 20-30 minutes to allow for the formation of the imine intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.3-1.5 eq) to the reaction mixture. The reaction is typically exothermic, and a slight increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine.

Conclusion

This technical guide provides a foundational body of knowledge for the novel compound (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine. While a CAS number is not yet assigned, its chemical identifiers have been clearly defined. A robust and reliable synthetic protocol based on reductive amination has been detailed, offering a practical route for its preparation in a laboratory setting. The estimated physicochemical properties provide a basis for predicting its behavior and potential applications. This document serves as a valuable resource for researchers and scientists interested in exploring the potential of this and other structurally related secondary amines in their respective fields.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ([Link])

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. ([Link])

  • QikProp. Schrödinger. ([Link])

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. ([Link])

  • Myers, A. G. Reductive Amination. Harvard University. ([Link])

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. ([Link])

  • On-line Software - Virtual Computational Chemistry Laboratory. ([Link])

  • Application Note – Reductive Amination. Synple Chem. ([Link])

  • Tetrahydrofuran-2-carbaldehyde. Pharmaffiliates. ([Link])

  • Tetrahydrofuran-2-carbaldehyde. AA Blocks. ([Link])

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ACS Publications. ([Link])

  • Physical Properties of Amines. Lumen Learning. ([Link])

  • Chemical Properties on Demand. PSEforSPEED. ([Link])

  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Royal Society of Chemistry. ([Link])

  • Chemical and Physical Property Prediction. Cheméo. ([Link])

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. ([Link])

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. ([Link])

  • Select the correct answer. The table shows the boiling points of differen.. Filo. ([Link])

  • Basic Properties of Amines. Chemistry LibreTexts. ([Link])

  • Tetrahydrofurfurylamine. PubChem. ([Link])

  • Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. ([Link])

  • Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. YouTube. ([Link])

  • (2R,3R)-3-methylpentan-2-amine. PubChem. ([Link])

  • Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Apr. Semantic Scholar. ([Link])

Sources

literature review of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine Derivatives: Synthetic Strategies and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: Charting a Course into Unexplored Chemical Space

In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation in drug discovery. This whitepaper delves into the untapped potential of a unique class of compounds: (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine derivatives. While direct literature on this specific family of molecules is sparse, a foundational analysis of its constituent parts—the sterically significant (3-Methylpentan-2-yl) group and the pharmacologically relevant (oxolan-2-ylmethyl)amine moiety—provides a compelling rationale for its investigation. This guide is structured not as a retrospective review, but as a forward-looking prospectus for researchers, scientists, and drug development professionals. We will dissect the parent molecule, propose robust synthetic pathways, and, through expert analysis, forecast its potential therapeutic applications.

Deconstructing the Core Scaffold: A Tale of Two Moieties

The therapeutic potential of any molecule is intrinsically linked to its structure. The (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine core is an intriguing amalgamation of two distinct chemical entities, each contributing unique properties that could be pivotal in receptor binding and pharmacokinetic profiles.

The (3-Methylpentan-2-yl) Group: A Modulator of Lipophilicity and Steric Hindrance

The alkyl portion of the molecule, 3-methylpentan-2-amine, is a chiral secondary amine.[1] Its branched structure is of particular interest. The presence of methyl groups at positions 2 and 3 introduces significant steric bulk, which can play a crucial role in conferring selectivity for specific receptor subtypes. This steric hindrance can also serve as a metabolic shield, potentially reducing the rate of enzymatic degradation and thereby prolonging the compound's duration of action.[2]

From a physicochemical standpoint, this alkyl chain significantly increases the lipophilicity of the molecule. This property is a double-edged sword in drug design. While enhanced lipophilicity can improve membrane permeability and facilitate passage across the blood-brain barrier, it can also lead to issues with aqueous solubility and off-target binding. The strategic derivatization of other parts of the molecule will be key to striking the right balance.

The (Oxolan-2-ylmethyl)amine Moiety: A Proven Pharmacophore

The oxolane (tetrahydrofuran) ring is a common motif in a plethora of biologically active compounds and approved drugs. Its presence can be attributed to several key factors:

  • Hydrogen Bond Acceptor: The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand to its biological target.

  • Improved Solubility: The polar nature of the ether linkage can enhance the aqueous solubility of the molecule, a desirable property for drug candidates.

  • Metabolic Stability: The tetrahydrofuran ring is generally more metabolically stable than many other heterocyclic systems.

  • Scaffold for Diverse Geometries: The five-membered ring provides a rigid scaffold that can be functionalized to present substituents in well-defined spatial orientations.

The methylamine linker connecting the oxolane ring to the 3-methylpentan-2-yl group provides rotational flexibility, allowing the molecule to adopt various conformations to fit into a binding pocket. The secondary amine itself is a key site for interaction and can be a hydrogen bond donor or acceptor.

Proposed Synthetic Pathways: A Roadmap to Novel Derivatives

The synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine and its derivatives can be approached through several established organic chemistry methodologies. The key challenge lies in the efficient and stereoselective coupling of the two primary fragments.

Reductive Amination: The Workhorse of Amine Synthesis

A highly reliable and versatile method for the synthesis of the parent compound is the reductive amination of oxolan-2-carbaldehyde with 3-methylpentan-2-amine.

Experimental Protocol: Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 1.0 equivalent of 3-methylpentan-2-amine[1] in a suitable solvent such as methanol or dichloromethane. Add 1.0 equivalent of oxolan-2-carbaldehyde. If desired, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add 1.2 equivalents of a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine.

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of the secondary amine, (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine. The synthesis is achieved through a one-pot reductive amination of 3-methylpentan-2-one with oxolan-2-ylmethylamine (tetrahydrofurfurylamine) using sodium triacetoxyborohydride (STAB) as the reducing agent. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed step-by-step procedure, mechanistic insights, characterization guidelines, and safety protocols. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction and Background

Secondary amines are a pivotal structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The targeted synthesis of unsymmetrical secondary amines, such as (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine, is a common objective in medicinal chemistry and drug discovery programs.

Reductive amination stands out as one of the most effective and widely employed methods for the synthesis of amines.[1] This strategy involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2] This one-pot approach is often preferred over other N-alkylation methods due to its high efficiency, operational simplicity, and ability to mitigate the over-alkylation often seen with methods like direct alkylation with alkyl halides.

For the synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine, we employ the reductive amination of 3-methylpentan-2-one with oxolan-2-ylmethylamine. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate. STAB is a mild and selective hydride source that is particularly effective for the reductive amination of ketones. Unlike other borohydride reagents such as sodium cyanoborohydride, STAB is less toxic, moisture-sensitive but manageable, and its reactivity is attenuated, allowing for the selective reduction of the iminium ion in the presence of the unreacted ketone.[1]

Reaction Scheme and Mechanism

The synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine proceeds via the following reaction:

Reaction Scheme

Figure 1: Overall reaction for the synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine.

The mechanism of this transformation can be broken down into two key stages occurring in the same pot:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (oxolan-2-ylmethylamine) on the carbonyl carbon of the ketone (3-methylpentan-2-one). This is typically catalyzed by a weak acid, often acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base, which exists in equilibrium with its protonated form, the iminium ion.

  • Hydride Reduction: The sodium triacetoxyborohydride then selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final secondary amine product.

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Ketone 3-Methylpentan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine - H+ Amine Oxolan-2-ylmethylamine Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine Imine->Product + [H-] (from STAB) STAB NaBH(OAc)3 STAB->Product

Caption: Reductive amination workflow.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )CAS No.SupplierPurity
3-Methylpentan-2-oneC₆H₁₂O100.16565-61-7e.g., Sigma-Aldrich≥98%
Oxolan-2-ylmethylamineC₅H₁₁NO101.154795-29-3e.g., Sigma-Aldrich≥98%
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7e.g., Sigma-Aldrich≥95%
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2e.g., Fisher ScientificAnhydrous, ≥99.8%
Glacial Acetic AcidC₂H₄O₂60.0564-19-7e.g., VWR≥99.7%
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8N/AAqueous solution
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2e.g., Fisher ScientificACS Grade
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9e.g., Sigma-Aldrich≥99.5%
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septum and nitrogen inlet

  • Magnetic stirrer hotplate

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Flash chromatography system (optional)

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Detailed Experimental Protocol

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium triacetoxyborohydride is a water-reactive and combustible solid; handle with care and avoid inhalation of dust.[3] 1,2-Dichloroethane is a suspected carcinogen and should be handled with appropriate caution.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-methylpentan-2-one (1.00 g, 10.0 mmol, 1.0 equiv).

  • Addition of Amine and Solvent: Add anhydrous 1,2-dichloroethane (DCE, 40 mL) to the flask and stir to dissolve the ketone. To this solution, add oxolan-2-ylmethylamine (1.11 g, 11.0 mmol, 1.1 equiv) via syringe.

  • Catalyst Addition: Add glacial acetic acid (0.60 g, 10.0 mmol, 1.0 equiv) to the reaction mixture. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv) to the stirring solution. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine as a colorless to pale yellow oil. Alternatively, for a sufficiently pure crude product, vacuum distillation can be employed.

Synthesis_Workflow A 1. Combine 3-methylpentan-2-one, oxolan-2-ylmethylamine, and acetic acid in DCE B 2. Stir at room temperature for 30 min A->B C 3. Add Sodium Triacetoxyborohydride B->C D 4. Stir for 12-24 hours at room temperature C->D E 5. Quench with saturated NaHCO3 solution D->E F 6. Extract with Dichloromethane E->F G 7. Dry and concentrate the organic phase F->G H 8. Purify by flash chromatography or distillation G->H I Final Product: (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine H->I

Caption: Step-by-step synthesis workflow.

Characterization of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

As of the date of this document, no experimental characterization data for (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine has been found in the literature. The following are predicted and expected characterization data based on the structure and data from analogous compounds.

Physical Properties:

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₁₁H₂₃NO

  • Molecular Weight: 185.31 g/mol

  • Boiling Point: Expected to be in the range of 220-240 °C at atmospheric pressure.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • The spectrum is expected to show complex multiplets due to the diastereotopic protons of the ethyl and methyl groups.

    • A broad singlet corresponding to the N-H proton is expected between δ 0.5-2.5 ppm.[4]

    • Signals for the protons of the tetrahydrofuran ring are expected between δ 3.6-4.0 ppm (protons adjacent to the oxygen) and δ 1.5-2.0 ppm (other ring protons).

    • The protons on the carbon adjacent to the nitrogen (CH-N and CH₂-N) will be deshielded and are expected to appear in the range of δ 2.5-3.0 ppm.[5]

    • The methyl and ethyl protons of the 3-methylpentan-2-yl group will appear in the upfield region (δ 0.8-1.5 ppm).

  • ¹³C NMR (100 MHz, CDCl₃):

    • The carbons directly attached to the nitrogen will be deshielded, with expected chemical shifts in the range of δ 50-65 ppm.

    • The carbons of the tetrahydrofuran ring are expected to appear at approximately δ 68 ppm (C-O) and δ 25-30 ppm (other ring carbons).

    • The aliphatic carbons of the 3-methylpentan-2-yl group are expected in the upfield region (δ 10-40 ppm).

  • Infrared (IR) Spectroscopy (Neat):

    • A weak to medium, sharp absorption band in the region of 3300-3350 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.

    • C-H stretching vibrations from the aliphatic groups will be observed in the 2850-2960 cm⁻¹ region.

    • A C-N stretching vibration is expected in the range of 1180-1250 cm⁻¹.

    • A prominent C-O-C stretching band from the tetrahydrofuran ring is expected around 1070-1150 cm⁻¹.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) is expected at m/z = 185.

    • According to the nitrogen rule, an odd molecular weight is consistent with the presence of one nitrogen atom.

    • Fragmentation is likely to occur via α-cleavage on either side of the nitrogen atom, leading to characteristic fragment ions.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as moisture can deactivate the sodium triacetoxyborohydride. Increasing the reaction time or slightly warming the reaction mixture (to 40-50 °C) may also improve the yield, although this should be done cautiously to avoid side reactions.

  • Incomplete Reaction: If starting materials are still present after 24 hours, an additional portion of sodium triacetoxyborohydride (0.2-0.5 equiv) can be added.

  • Side Product Formation: A common side reaction is the reduction of the ketone to the corresponding alcohol (3-methylpentan-2-ol). Using a milder reducing agent like STAB minimizes this, but it can still occur if the iminium ion formation is slow. Ensure that the amine and ketone are allowed to stir together for a sufficient time before adding the reducing agent.

  • Purification Challenges: The product amine is basic and may streak on silica gel during chromatography. To mitigate this, the silica gel can be pre-treated with a small amount of triethylamine in the eluent system (e.g., 1% triethylamine in the hexane/ethyl acetate eluent). Alternatively, using a basic alumina column can be effective for the purification of amines.

Safety and Handling

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas and acetic acid. It is also a combustible solid. Handle in an inert atmosphere or a dry environment.[3] In case of fire, use a dry chemical powder extinguisher; do not use water.

  • 1,2-Dichloroethane: A flammable liquid and a suspected human carcinogen. All handling should be done in a certified chemical fume hood.

  • Oxolan-2-ylmethylamine: Corrosive and flammable. Causes skin and eye burns.

  • 3-Methylpentan-2-one: Flammable liquid and vapor. Causes skin and eye irritation.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

The reductive amination of 3-methylpentan-2-one with oxolan-2-ylmethylamine using sodium triacetoxyborohydride provides an efficient and direct route to the target secondary amine, (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine. The protocol detailed herein is robust and based on well-established chemical principles, offering a reliable method for the synthesis of this and structurally related compounds. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis. The provided characterization data, while predicted, serves as a valuable guide for the analysis of the final product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • PubChem. (n.d.). 3-Methylpentan-2-one. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubChem. (n.d.). Tetrahydrofurfurylamine. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • PubChem. (n.d.). 3-Methyl-2-pentanone Safety and Hazards. [Link]

  • Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride. [Link]

  • Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. [Link]

  • ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • YouTube. (2019, January 17). synthesis of secondary amines. [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Structural analysis of amines. (2011, June 10). [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry of Amines. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for optimizing the yield and purity of this target molecule. The synthesis, while conceptually straightforward via reductive amination, presents unique challenges due to the steric hindrance of the reactants. This document provides a comprehensive resource to navigate these challenges effectively.

Synthesis Overview: Navigating the Reductive Amination Pathway

The most practical and widely used method for synthesizing secondary amines like (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine is through reductive amination.[1][2] This versatile reaction involves the condensation of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine. For the target molecule, two primary synthetic routes are viable:

  • Route A: Reductive amination of 3-methylpentan-2-one with tetrahydrofurfurylamine.

  • Route B: Reductive amination of tetrahydrofurfural with 3-methylpentan-2-amine.

Both pathways are theoretically sound, but the choice may be influenced by the availability and cost of the starting materials, as well as the specific challenges encountered during the reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine.

Low or No Product Yield

Q1: I am not observing any product formation. What are the likely causes?

A1: A complete lack of product formation in a reductive amination reaction often points to issues with the initial imine formation or the activity of the reducing agent.

  • Inefficient Imine Formation: The condensation of a ketone and an amine to form an imine is an equilibrium process.[3] The steric hindrance of 3-methylpentan-2-one can make this initial step particularly challenging.

    • Recommendation: To drive the equilibrium towards the imine, removal of water is crucial. This can be achieved by using a Dean-Stark apparatus during imine formation (if performing a two-step procedure) or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture in a one-pot setup.

  • Inactive Reducing Agent: The borohydride reducing agents can degrade upon improper storage or handling.

    • Recommendation: Use a fresh bottle of the reducing agent. Ensure it has been stored in a desiccator to prevent deactivation by moisture.

  • Incorrect pH: The pH of the reaction is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate. However, if the pH is too low, the amine starting material will be protonated and become non-nucleophilic.

    • Recommendation: If not using an acetate-based reducing agent, consider adding a catalytic amount of a mild acid like acetic acid to promote imine formation.

Q2: My reaction yield is consistently low. How can I improve it?

A2: Low yields often result from incomplete conversion or competing side reactions.

  • Steric Hindrance: The reaction between a sterically hindered ketone like 3-methylpentan-2-one and a primary amine can be slow.[3][4]

    • Recommendation: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. A higher reaction temperature may be necessary, but be mindful of potential side reactions.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. For sterically hindered ketones, a mild and selective reducing agent is preferred to avoid the reduction of the starting ketone.

    • Recommendation: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for challenging reductive aminations due to its mild nature and tolerance for slightly acidic conditions.[3] It is generally more effective than sodium cyanobohydride or sodium borohydride for this type of transformation.

  • Stoichiometry of Reactants: The molar ratio of the reactants can significantly impact the yield.

    • Recommendation: Employing a slight excess (1.1 to 1.5 equivalents) of the amine can help drive the imine formation equilibrium forward.

Presence of Impurities and Side Products

Q3: I am observing the starting ketone/aldehyde in my final product. How can I address this?

A3: The presence of unreacted carbonyl starting material is a common issue and can be addressed by optimizing the reduction step.

  • Inefficient Reduction of the Imine: This can occur if the reducing agent is not sufficiently reactive or if it is consumed by other species in the reaction mixture.

    • Recommendation: Ensure that at least one full equivalent of the reducing agent is used. For challenging substrates, using a slight excess (1.2 to 1.5 equivalents) of the reducing agent can be beneficial.

  • Competitive Reduction of the Carbonyl: Stronger reducing agents like sodium borohydride can reduce both the imine and the starting carbonyl compound.

    • Recommendation: Switch to a milder reducing agent like STAB, which is more selective for the protonated imine over the ketone.

Q4: My product is contaminated with a dialkylated amine. How can I prevent this?

A4: The formation of a tertiary amine through dialkylation can occur, especially when using a primary amine.

  • Reaction Pathway: The desired secondary amine product can react with another molecule of the carbonyl starting material to form a tertiary amine.

    • Recommendation: This is more of a concern in Route B (using 3-methylpentan-2-amine). To minimize this, use a stoichiometric amount or a slight excess of the amine. A stepwise procedure, where the imine is pre-formed and then reduced, can also help control this side reaction.

Purification Challenges

Q5: I am having difficulty purifying my product by column chromatography.

A5: Amines can be challenging to purify by silica gel chromatography due to their basicity, which can lead to tailing and poor separation.

  • Recommendation:

    • Acid/Base Extraction: Before chromatography, perform an acid/base extraction. Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the free amine extracted back into an organic solvent. This will remove non-basic impurities.

    • Modified Eluent: If column chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system to improve the peak shape and separation.

Q6: Can I use distillation for purification?

A6: Distillation can be a viable purification method for liquid amines, provided the product is thermally stable and has a significantly different boiling point from the starting materials and major impurities. Given the likely boiling points of the reactants and product, fractional distillation under reduced pressure could be an effective final purification step.

Recommended Experimental Protocols

The following are detailed, step-by-step methodologies for the two primary synthetic routes.

Protocol 1: Reductive Amination of 3-Methylpentan-2-one with Tetrahydrofurfurylamine (Route A)

This is often the preferred route due to the commercial availability of both starting materials.

Reactants:

ReactantMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
3-Methylpentan-2-one100.160.815101.0
Tetrahydrofurfurylamine101.150.988121.2
Sodium Triacetoxyborohydride211.94-151.5
Acetic Acid60.051.05catalytic-
Dichloromethane (DCM)--50 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpentan-2-one (1.23 mL, 10 mmol) and tetrahydrofurfurylamine (1.21 mL, 12 mmol) in dichloromethane (50 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 0.5% triethylamine) or by vacuum distillation.

Protocol 2: Reductive Amination of Tetrahydrofurfural with 3-Methylpentan-2-amine (Route B)

This route is an alternative if 3-methylpentan-2-amine is more readily available.

Reactants:

ReactantMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
Tetrahydrofurfural100.121.06101.0
3-Methylpentan-2-amine101.190.77111.1
Sodium Triacetoxyborohydride211.94-151.5
Dichloromethane (DCM)--50 mL-

Procedure:

  • To a dry 100 mL round-bottom flask with a magnetic stir bar, add tetrahydrofurfural (0.94 mL, 10 mmol) and 3-methylpentan-2-amine (1.44 mL, 11 mmol) in dichloromethane (50 mL).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) in portions.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and purification are the same as in Protocol 1.

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway

Synthesis_Pathway cluster_route_a Route A cluster_route_b Route B ketone 3-Methylpentan-2-one imine_a Imine Intermediate ketone->imine_a + Amine amine1 Tetrahydrofurfurylamine amine1->imine_a product (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine imine_a->product Reduction aldehyde Tetrahydrofurfural imine_b Imine Intermediate aldehyde->imine_b + Amine amine2 3-Methylpentan-2-amine amine2->imine_b imine_b->product Reduction reducer Reducing Agent (e.g., STAB) reducer->product caption Figure 1. Synthetic routes to the target molecule. Troubleshooting_Workflow decision decision action action start Low or No Yield check_sm Starting Materials Present? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_products Side Products Observed? check_sm->side_products No incomplete_reaction->action Increase Reaction Time/Temp Check Reducing Agent Activity Optimize pH purification_issue Purification Issues side_products->purification_issue purification_issue->action Optimize Chromatography (basic modifier) Consider Acid/Base Extraction Attempt Vacuum Distillation caption Figure 2. Decision tree for troubleshooting low yield.

Figure 2. Decision tree for troubleshooting low yield.

Analytical Characterization

Successful synthesis should be confirmed by appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the methyl, ethyl, and methine protons of the 3-methylpentan-2-yl group, and the methylene and methine protons of the oxolan-2-ylmethyl group. The N-H proton will likely appear as a broad singlet.

    • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the aliphatic nature of the compound.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) should be observed, and its mass should correspond to the molecular weight of the product (C12H25NO, MW = 199.34). The fragmentation pattern will likely show cleavage alpha to the nitrogen atom.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • This is an excellent technique for monitoring reaction progress and assessing the purity of the final product. The retention times of the starting materials, product, and any byproducts can be determined.

This technical support guide provides a comprehensive framework for optimizing the synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine. By understanding the underlying principles of the reductive amination reaction and anticipating potential challenges, researchers can significantly improve their synthetic outcomes.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Afanasyev, O. I., & Chusov, D. (2020). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 56(84), 12753-12769. [Link]

  • PubChem. (n.d.). 3-Methylpentan-2-one. National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • PubChem. (n.d.). Tetrahydrofurfurylamine. National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Tarasov, A. A., & Chusov, D. A. (2017). Reductive amination: a hitchhiker's guide. Chemistry–A European Journal, 23(26), 6245-6253. [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine. This document provides in-depth troubleshooting strategies, field-proven insights, and detailed protocols to address the common challenge of low conversion rates in its synthesis. The predominant synthetic route for this secondary amine is reductive amination, a powerful but nuanced reaction. This guide is structured to help you diagnose issues and optimize your experimental outcomes logically.

Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction to form (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine has a very low yield. Where should I start troubleshooting?

Low conversion is typically rooted in one of three areas: suboptimal imine/iminium ion formation, inefficient reduction, or issues with starting material integrity. The equilibrium between the starting carbonyl (oxolane-2-carbaldehyde) and amine (3-methylpentan-2-amine) to form the iminium ion intermediate is the most critical and sensitive stage.[1][2] Start by verifying the quality of your reagents and then scrutinize the parameters governing imine formation, particularly pH and water content.

Q2: How critical is the pH of the reaction medium?

Extremely critical. The formation of the imine intermediate is most efficient under mildly acidic conditions (typically pH 4-5).[3][4] If the medium is too acidic, the primary amine starting material (3-methylpentan-2-amine) will be protonated to its non-nucleophilic ammonium salt, halting the initial attack on the carbonyl.[4] If the medium is too basic, the carbonyl oxygen will not be sufficiently protonated to activate it for nucleophilic attack. Careful control of pH is paramount for driving the equilibrium towards the imine intermediate.

Q3: I suspect my reducing agent is the problem. Which one is best for this reaction?

The choice of reducing agent is crucial for selectivity. The ideal reagent should reduce the iminium ion much faster than it reduces the starting aldehyde.[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations and can be used in a one-pot procedure.[1][2] It is less sensitive to moisture than other hydrides and performs well in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[1]

  • Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice, as it is selective for the iminium ion over the carbonyl at mildly acidic pH.[2][3] However, it generates toxic cyanide byproducts, requiring careful handling and work-up procedures.[2]

  • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can problematically reduce the starting aldehyde if added too early or under the wrong conditions, leading to low yields of the desired amine.[3] It is best used in a two-step process where the imine is pre-formed before the reductant is introduced.[1]

Q4: Could water in my reaction be causing the low yield?

Absolutely. While the formation of the imine from the amine and aldehyde generates a molecule of water, an excess of water in the reaction solvent can push the equilibrium back towards the starting materials, thereby inhibiting the reaction.[4][5] Using anhydrous solvents and even employing dehydrating agents like molecular sieves can significantly improve yields, especially in sluggish reactions.[6]

In-Depth Troubleshooting Guides
Guide 1: Reagent Quality and Stoichiometry

The integrity of your starting materials is the foundation of a successful reaction.

  • Purity of 3-Methylpentan-2-amine: Amine starting materials can degrade over time, especially if exposed to air and light. Impurities can act as catalysts for side reactions or may not be reactive at all.

    • Troubleshooting: Verify the purity of your amine via NMR or GC-MS. If necessary, purify by distillation. Ensure it is stored under an inert atmosphere (Nitrogen or Argon).

  • Stability of Oxolane-2-carbaldehyde: Aldehydes, particularly cyclic ones, can be prone to oxidation to the corresponding carboxylic acid or polymerization upon storage.

    • Troubleshooting: Use freshly distilled or newly purchased aldehyde. Check for the presence of a carboxylic acid impurity (which would be visible by a broad peak in ¹H NMR) as it can interfere with pH control.

  • Stoichiometry: While a 1:1 stoichiometry is theoretically required, it is common practice to use a slight excess (1.1-1.5 equivalents) of the amine to help drive the imine formation equilibrium.[7]

    • Troubleshooting: If yields are low, try adjusting the stoichiometry. Monitor the reaction by TLC to track the consumption of the limiting reagent.

Guide 2: Optimizing Reaction Conditions

Fine-tuning the reaction environment is often where the most significant gains in yield are found.

The solvent plays a critical role in both the formation of the imine and the subsequent reduction.[8][9]

  • Commonly Used Solvents: Dichloroethane (DCE), Tetrahydrofuran (THF), and Methanol are frequently used.[1][8]

  • Causality: DCE and THF are excellent for reactions using NaBH(OAc)₃. Methanol can be a good choice as it facilitates rapid imine formation, but it is not compatible with NaBH(OAc)₃.[8][10] The choice of solvent can significantly impact reaction rates.[8]

Most reductive aminations are run at room temperature.

  • Troubleshooting: If the reaction is sluggish (as determined by TLC monitoring), gentle heating (40-50 °C) may be beneficial. However, be aware that higher temperatures can also promote side reactions or degradation of the reagents.[11][12] For the specific target molecule, thermal stability should be considered, as amine degradation can accelerate at elevated temperatures.[11][13]

ParameterRecommended RangeRationale & Key Considerations
pH 4.0 - 6.0Balances amine nucleophilicity and carbonyl activation. Too low protonates the amine; too high prevents carbonyl activation.[3][4]
Reducing Agent NaBH(OAc)₃ or NaBH₃CNOffers high selectivity for the iminium ion over the starting aldehyde in a one-pot reaction.[1][2]
Solvent DCE, THFGood general solvents, compatible with selective borohydride reagents.[1][9]
Temperature 20 - 50 °CRoom temperature is often sufficient. Gentle heating may be required for sterically hindered substrates.[11]
Water Content AnhydrousThe reaction produces water; excess water can reverse imine formation. Consider using molecular sieves.[4][6]
Visual Troubleshooting Workflow

This decision tree can guide you through a logical troubleshooting process when encountering low conversion rates.

TroubleshootingWorkflow Start Low Conversion Rate Detected CheckReagents Step 1: Verify Reagent Integrity - Purity via NMR/GC-MS? - Fresh Aldehyde? - Correct Stoichiometry? Start->CheckReagents ReagentsOK Reagents Verified CheckReagents->ReagentsOK Yes ReagentsBad Reagents Impure CheckReagents->ReagentsBad No CheckConditions Step 2: Analyze Reaction Conditions - pH in 4-6 range? - Anhydrous Solvent? - Correct Temperature? ReagentsOK->CheckConditions Purify Action: Purify/Replace Reagents ReagentsBad->Purify Purify->CheckReagents ConditionsOK Conditions Optimal CheckConditions->ConditionsOK Yes ConditionsBad Conditions Suboptimal CheckConditions->ConditionsBad No CheckReduction Step 3: Evaluate Reduction Step - Selective Reductant (NaBH(OAc)₃)? - Aldehyde consumed by TLC? - Reductant added correctly? ConditionsOK->CheckReduction Optimize Action: Adjust pH, Dry Solvent, Add Sieves ConditionsBad->Optimize Optimize->CheckConditions ReductionOK Reduction Appears Correct CheckReduction->ReductionOK Yes ReductionBad Reduction Problem Suspected CheckReduction->ReductionBad No CheckWorkup Step 4: Review Work-up & Isolation - Emulsions during extraction? - Product loss during chromatography? ReductionOK->CheckWorkup ChangeReductant Action: Re-evaluate Reductant Choice or Addition Method ReductionBad->ChangeReductant ChangeReductant->CheckReduction Success Yield Improved CheckWorkup->Success

Caption: A step-by-step decision tree for diagnosing low yields.

Experimental Protocols
Protocol 1: Standard One-Pot Reductive Amination using NaBH(OAc)₃

This protocol provides a robust starting point for the synthesis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine.

  • To a round-bottom flask under an inert atmosphere (N₂), add anhydrous dichloroethane (DCE, 0.2 M relative to the limiting reagent).

  • Add 3-methylpentan-2-amine (1.2 equivalents).

  • Add oxolane-2-carbaldehyde (1.0 equivalent) dropwise at room temperature.

  • Add glacial acetic acid (1.1 equivalents) to catalyze iminium formation. Stir the mixture for 1-2 hours at room temperature. The formation of the iminium ion can be monitored by TLC.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents). Caution: The addition may cause gas evolution.

  • Stir the reaction at room temperature overnight (12-18 hours).

  • Monitor the reaction for the disappearance of the limiting starting material by TLC or LC-MS.

  • Upon completion, quench the reaction carefully by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the pure secondary amine.[14]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Effective reaction monitoring is key to optimization.

  • Prepare TLC Plate: Use a silica gel plate.

  • Solvent System: A typical mobile phase for this type of amine would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 7:3 Hexanes:EtOAc). A small amount of triethylamine (~1%) may be added to the mobile phase to prevent the amine product from streaking on the acidic silica plate.[14][15]

  • Spotting: On the baseline of the plate, spot the starting amine, the starting aldehyde, and a co-spot of both. As the reaction proceeds, take small aliquots and spot them in a separate lane.

  • Visualization: Visualize the plate under UV light (if any components are UV active) and/or by staining with a potassium permanganate (KMnO₄) solution. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicates reaction progress.

Reaction Workflow Diagram

ReactionWorkflow cluster_reactants Reactants Amine 3-Methylpentan-2-amine Imine_Formation Imine/Iminium Formation (pH 4-6, Anhydrous Solvent) Amine->Imine_Formation Aldehyde Oxolane-2-carbaldehyde Aldehyde->Imine_Formation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Product (3-Methylpentan-2-yl) (oxolan-2-ylmethyl)amine Reduction->Product

Caption: Simplified workflow for reductive amination synthesis.

References
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Wang, C., et al. (2018). A remarkable solvent effect on reductive amination of ketones. ResearchGate. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Google Patents. (1975).
  • Ma, S., & Jha, S. C. (2010). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. [Link]

  • Breindl, A., et al. (2020). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. National Institutes of Health. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • ResearchGate. (2012). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [Link]

  • Hall, N. E., & Smith, B. J. (2022). The Effect of Microsolvation on the Mechanism, Kinetics and Energetics of a Reductive Amination Reaction. Industrial & Engineering Chemistry Research. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • ResearchGate. (2010). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • ResearchGate. (2019). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Powers, D. C., et al. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]

  • Nature. (2022). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. [Link]

  • Edgar, K. J., & Zhang, Y. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. [Link]

  • University of Rochester. Reductive Amination - Common Conditions. [Link]

  • Chemguide. preparation of amines. [Link]

  • PubChem. (3-Methylpentan-2-yl)benzene. [Link]

  • Davar, F., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO₂-Loaded Tertiary Amine Blends. MDPI. [Link]

  • Google Patents. (2023).
  • ResearchGate. Thermal degradation rates of different amines. [Link]

  • Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

  • Steinbach, J., & Neuenfeld, S. (2013). Thermal Stability of Amine Compounds and Dichloromethane. Aidic. [Link]

  • Gauth. (2017). (JLN) USSCE Chemistry 2017. [Link]

  • ResearchGate. (2005). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. [Link]

  • SINTEF. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • Filo. (2025). The major product obtained on treating 3-Methylpentan-2-ol with HBr will.... [Link]

  • FooDB. Showing Compound 3-Methylpentan-2-ol (FDB004415). [Link]

  • El-Awa, A., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents.... MDPI. [Link]

Sources

Technical Support Center: Purification of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: "How do I remove persistent impurities from my (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine synthesis?"

The Challenge: This molecule is a hindered secondary amine featuring a tetrahydrofuran (THF) ether ring and a branched aliphatic chain. The synthesis—typically via reductive amination—often yields a "stubborn" impurity profile including unreacted ketones, primary amine precursors, and, most critically, diastereomers . Because the molecule contains multiple chiral centers (C2/C3 on the pentyl chain and C2 on the oxolane ring), standard purification often fails to separate these stereoisomers, leading to non-reproducible biological data.

Compound Specifications:

Feature Description Implication for Purification

| Functional Group | Secondary Amine (


) | Moderate basicity (pKa ~10-11).[1] Forms salts easily. |
| Linker  | Oxolan-2-ylmethyl (Tetrahydrofurfuryl) | Acid-sensitive ether linkage. Avoid harsh Lewis acids. |
| Tail  | 3-Methylpentan-2-yl | Lipophilic, branched. Steric hindrance aids selectivity but slows reactions. |
| Chirality  | 3 Stereocenters | Up to 8 stereoisomers. Diastereomers will have different NMR/HPLC profiles. |

Phase I: The Chemical Wash (Acid-Base Extraction)

Target: Neutral impurities (Ketones, Aldehydes, Solvents)

The Logic: Before chromatography, you must debulk the sample. Neutral organic impurities (like the 3-methylpentan-2-one precursor) will not protonate. By forcing the amine into water with acid, we wash away the neutrals.

Protocol:

  • Dissolution: Dissolve crude oil in Diethyl Ether (

    
    )  or MTBE . Avoid DCM if possible (emulsion risk).
    
  • Acidification: Extract with 1M HCl (

    
    ).
    
    • Checkpoint: The amine moves to the aqueous layer (pH < 2). Neutrals stay in organic.

  • Wash: Wash the combined aqueous acidic layer with fresh

    
     (
    
    
    
    ). Discard organic wash.
  • Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH until pH > 12.

    • Observation: The solution will cloud as the free base amine oils out.

  • Recovery: Extract the cloudy aqueous mix with DCM (

    
    ). Dry over 
    
    
    
    , filter, and concentrate.

Visualization: The Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture Solvent Dissolve in Et2O Start->Solvent Acid Add 1M HCl Solvent->Acid Split1 Phase Separation Acid->Split1 OrgLayer1 Organic Layer (Neutrals/Ketones) Split1->OrgLayer1 AqLayer1 Aqueous Layer (Amine Salt) Split1->AqLayer1 Waste Discard OrgLayer1->Waste Wash Wash with Et2O AqLayer1->Wash Base Basify (NaOH, pH > 12) Wash->Base Extract Extract into DCM Base->Extract Final Purified Free Base Extract->Final

Caption: Figure 1.[2][3] Acid-Base extraction workflow to isolate the amine from neutral precursors.

Phase II: The Scavenger Hunt (Removing Primary Amines)

Target: Unreacted Tetrahydrofurfurylamine

The Issue: If your synthesis used an excess of the primary amine (tetrahydrofurfurylamine), it will co-extract in Phase I. Separation by boiling point is difficult due to the high molecular weight.

The Solution: Use a Chemo-Selective Scavenger . We utilize the steric difference between the primary impurity and your secondary product.

Protocol:

  • Dissolve the Phase I product in DCM.

  • Add Polymer-Supported Benzaldehyde (PS-Benzaldehyde) resin (1.5 equivalents relative to estimated impurity).

  • Agitate gently at RT for 4–6 hours.

    • Mechanism:[4] The primary amine reacts rapidly to form a stable imine on the bead. The hindered secondary amine (your product) reacts much slower or not at all due to steric bulk [1].

  • Filter the resin. The filtrate contains your purified secondary amine.

Phase III: The Stereochemical Sieve (Diastereomer Control)

Target: Separating the stereoisomers

The Reality Check: Your molecule has 3 chiral centers. If you used racemic starting materials, you have a mixture of diastereomers. These act like different chemical species (different NMR shifts, different retention times).

Chromatography Strategy: Standard silica gel often causes amines to "streak" or "tail" due to interaction with acidic silanols.

Recommended Mobile Phase (The "Amine Special"):

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate

  • Modifier: 1% Triethylamine (TEA) or 1%

    
     in MeOH.
    
    • Why: The basic modifier saturates the silica sites, allowing the amine to elute as a sharp band [2].

Advanced Separation (Diastereomers): If Flash Chromatography fails to separate diastereomers, proceed to Fractional Crystallization using chiral acids.

  • Dissolve free base in hot Ethanol.

  • Add 1 equivalent of L-Tartaric Acid or Dibenzoyl-L-tartaric acid .

  • Allow to cool slowly.

    • Theory: Diastereomeric salts have different lattice energies and solubilities. One diastereomer will crystallize preferentially [3].

Troubleshooting & FAQs

Q: My product has a persistent "almond" smell.

  • A: This indicates residual Benzaldehyde if you used a reductive amination with benzaldehyde, or more likely, Oxolan-2-carbaldehyde (Tetrahydrofurfural).

  • Fix: Repeat Phase I (Acid wash). Aldehydes are neutral and must be washed out while the amine is protonated.

Q: I see "Ghost Peaks" in my HPLC.

  • A: If you see split peaks (e.g., two peaks very close together, ratio 1:1 or similar), these are likely diastereomers , not impurities.

  • Verification: Run an NMR. If you see duplicate triplets for the methyl group or multiple multiplets for the THF ring protons, you have a diastereomeric mixture.

Q: The oil turned yellow/brown overnight.

  • A: Amines oxidatively degrade to N-oxides or imines upon air exposure.

  • Fix: Store the free base under Argon at -20°C. For long-term storage, convert it to the HCl salt (treat ether solution with 2M HCl in ether), which is a stable solid.

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Smell Sweet/Almond Smell? Issue->Smell SplitPeak Split HPLC Peaks? Issue->SplitPeak Color Darkening Color? Issue->Color Action1 Residual Aldehyde: Repeat Acid Wash Smell->Action1 Action2 Diastereomers: Use Chiral Salt Cryst. SplitPeak->Action2 Action3 Oxidation: Convert to HCl Salt Color->Action3

Caption: Figure 2. Rapid diagnostic flow for common amine sample issues.

References

  • Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. Section: Purification of Amines.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents before handling.

Sources

storage stability and degradation of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the storage, stability, and degradation of this molecule. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot common issues related to compound stability.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and behavior of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine.

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure maximum stability and prevent degradation, the compound should be stored under controlled conditions that minimize exposure to atmospheric oxygen, light, and heat. The structural presence of a tetrahydrofuran (oxolan) ring and a secondary amine makes it susceptible to specific degradation pathways.

Rationale: The tetrahydrofuran (THF) moiety is known to form explosive peroxides upon exposure to air and light.[1][2] The secondary amine group is susceptible to oxidation.[3][4] Therefore, protective measures are critical.

Recommended Storage Conditions Summary:

ParameterConditionRationale & Sources
Temperature 2–8 °CRefrigeration slows down the rate of chemical degradation.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the secondary amine and peroxide formation in the THF ring.[1][6]
Light Amber Vial / Store in DarknessProtects against photolytic degradation, which can initiate and accelerate peroxide formation.[1]
Container Tightly Sealed, Original ContainerPrevents exposure to atmospheric oxygen and moisture. Use containers of the same material as the original.[2][5]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesThese materials can directly react with and degrade the compound.[2][5]

Q2: What are the primary degradation pathways I should be aware of?

A2: The molecule has two primary points of vulnerability: the secondary amine and the oxolan (tetrahydrofuran) ring. Understanding these pathways is key to preventing degradation.[7][8]

  • Oxidative Degradation: This is the most common pathway.

    • Amine Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or nitrones.[3][4][9] This occurs via an electron transfer mechanism, often catalyzed by trace metals or initiated by other radical species.[10]

    • Peroxide Formation: The ether linkage in the oxolan ring can react with atmospheric oxygen, especially under light exposure, to form hydroperoxides.[1][2] This is a significant safety concern as peroxides can be explosive.[2]

  • Thermal Degradation: Elevated temperatures accelerate all degradation reactions, including oxidation and potential ring-opening of the oxolan moiety.[3][7]

  • Photolytic Degradation: Exposure to light, particularly UV, can provide the energy to initiate radical reactions, leading to both amine oxidation and peroxide formation.[7]

  • Acid/Base Hydrolysis: While generally stable, extreme pH conditions can potentially lead to the cleavage of the ether bond in the oxolan ring, though this is less common than oxidation under typical laboratory conditions.[11]

Q3: Are there any visible signs of compound degradation?

A3: Yes. While analytical confirmation is always necessary, visual inspection can provide early warnings. Look for:

  • Color Change: Development of a yellow or brown tint can indicate the formation of oxidized species.

  • Change in Viscosity or Precipitation: Formation of higher molecular weight degradation products or polymers can alter the physical state of the sample.[12]

If any of these signs are observed, it is crucial to re-qualify the material using an appropriate analytical method before use.

Q4: How can I analytically monitor the purity and stability of my sample?

A4: Stability-indicating analytical methods are essential for ensuring the integrity of your compound.[7][13]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard approach. A C18 column with a mobile phase of acetonitrile and water (containing a modifier like 0.1% formic acid) is a good starting point. Degradation will appear as new peaks, typically at different retention times, and a decrease in the main peak area.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for both separating degradation products and identifying them based on their mass-to-charge ratio, providing structural clues about the degradation pathway.[14][15]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: I am observing new, unidentified peaks in my HPLC/GC chromatogram that were not present in the initial analysis.

  • Probable Cause: This is a classic sign of sample degradation. The new peaks correspond to the degradation products formed during storage or handling.

  • Investigative Workflow:

    • Confirm Identity: Use LC-MS to determine the molecular weights of the new peaks. Compare these weights to potential degradation products (e.g., N-oxide = M+16; peroxide = M+32).

    • Review Storage Conditions: Verify that the sample has been stored according to the recommendations (2–8 °C, inert atmosphere, protected from light).[1][5] Accidental exposure to air or light is a common culprit.

    • Check Solution Stability: If you are working with solutions, the compound may be degrading in your chosen solvent. Prepare fresh solutions for each experiment and avoid storing them for extended periods unless their stability in that solvent has been validated.

  • Solution:

    • Purify the sample if necessary or use a new, unopened batch of the compound.

    • Implement stricter handling protocols: always blanket the container with an inert gas (e.g., argon) after use and store solutions in amber vials.

Problem 2: My bioassay or chemical reaction results are inconsistent and show a loss of activity over time.

  • Probable Cause: The active concentration of your compound is likely decreasing due to degradation. The parent compound is being consumed, and the resulting degradation products may be inactive or have different activity profiles.

  • Investigative Workflow:

    • Quantitative Analysis: Use a validated HPLC or LC-MS method to re-test the concentration of your stock solution or the stored solid material. Compare the peak area of the parent compound to a freshly prepared standard or the initial certificate of analysis.

    • Forced Degradation Test: Perform a basic forced degradation study (see protocol below) to understand how quickly the compound degrades under stress (e.g., exposure to air, elevated temperature). This will provide insight into its intrinsic stability.[7][16]

  • Solution:

    • Prepare stock solutions fresh on the day of the experiment.

    • If stock solutions must be stored, aliquot them into single-use vials, purge with inert gas, and store at or below -20°C to minimize degradation.

    • Establish a re-test date for the solid material and re-qualify its purity periodically.

Visualizing Degradation Pathways

The following diagram illustrates the primary sites of vulnerability on the (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine molecule and its likely initial degradation products.

DegradationPathways cluster_main Parent Compound cluster_products Potential Degradation Products parent (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine N_Oxide N-Oxide Derivative parent->N_Oxide Oxidation (Amine) Hydroxylamine Hydroxylamine Derivative parent->Hydroxylamine Oxidation (Amine) Peroxide Oxolane Peroxide parent->Peroxide Oxidation (Ether)

Caption: Predicted initial degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Basic Forced Degradation Study

This protocol is designed to rapidly assess the intrinsic stability of the molecule under various stress conditions, as recommended by ICH guidelines.[3][7][8]

Objective: To identify potential degradation pathways and the conditions that accelerate degradation.

Methodology:

  • Sample Preparation: Prepare separate solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to a sample solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to a sample solution. Incubate at 60°C for 24 hours.

    • Oxidative Stress: Add 3% hydrogen peroxide (H₂O₂) to a sample solution. Keep at room temperature, protected from light, for 24 hours.[3]

    • Thermal Stress: Store a solid sample and a solution sample in an oven at 70°C for 48 hours.[3]

    • Photolytic Stress: Expose a solid sample and a solution sample to a calibrated light source (as per ICH Q1B guidelines).

  • Control Sample: Store one solution and one solid sample under recommended conditions (2–8 °C, dark) as a control.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples and the control by HPLC-UV or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks and a decrease in the parent peak area. This will indicate which conditions cause the most significant degradation.

Protocol 2: Workflow for Routine Purity Check by HPLC

This workflow ensures that the material meets purity specifications before use in an experiment.

Caption: Standard workflow for quality control purity check.

References

  • Monument Chemical. Tetrahydrofuran. [Link]

  • Tech E-Sales. (2025, January 7). What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. [Link]

  • LookChem. (2024, February 28). Main uses and storage methods of THF. [Link]

  • Al-Salami, H., et al. (2023). Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. Molecules. [Link]

  • Loba Chemie. TETRAHYDROFURAN AR - Safety Data Sheet. [Link]

  • Eco-Services. (2021, January 25). THF / Tetrahydrofuran - Safety Data Sheet. [Link]

  • Sharma, G. et al. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Pharmaceutical Technology. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

  • Zamann Pharma Support GmbH. Analytical Methods. [Link]

  • Unknown Author. Oxidation of Secondary and Primary Amines. SlidePlayer. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Mitchell, C., & Douthwaite, M. (2012). Developments in the Aerobic Oxidation of Amines. ACS Catalysis. [Link]

  • Shi, H. (2014). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. [Link]

  • Feng, J., et al. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Denu, J. M., & Fitzpatrick, P. F. (1994). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics. [Link]

  • Lepaumier, H., et al. (2009). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

  • Kim, J., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials. [Link]

  • Goti, A., et al. (2007). Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase. ResearchGate. [Link]

  • Mondal, M. K., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Academic Journals. [Link]

  • Tesfaye, E. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. [Link]

  • Adebayo, A., et al. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

  • Knudsen, J. N., et al. (2018). Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [Link]

Sources

Technical Support Guide: Resolution of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenge

Welcome to the technical support center for the stereoisomeric resolution of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine. This secondary amine presents a significant, yet manageable, stereochemical challenge due to the presence of three distinct chiral centers:

  • C2 on the 3-methylpentan chain

  • C3 on the 3-methylpentan chain

  • C2 on the oxolane (tetrahydrofuran) ring

The presence of three chiral centers results in a total of 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. Your starting material is likely a mixture of all eight stereoisomers. The resolution process therefore involves the separation of diastereomers from each other and the subsequent resolution of the remaining enantiomeric pairs. This guide is structured in a question-and-answer format to directly address the practical issues and frequently asked questions encountered during this complex separation.

FAQ 1: Foundational Concepts & Strategy

Q: What are the primary strategies for resolving the stereoisomers of this amine, and how do I choose the right one?

A: There are three primary methods for resolving chiral amines: Diastereomeric Salt Resolution, Chiral Chromatography, and Enzymatic Kinetic Resolution. The choice depends on your scale, available equipment, and the ultimate purity requirements.

  • Diastereomeric Salt Resolution: A classical, cost-effective method ideal for large-scale separations. It involves reacting the racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts, which are then separated by fractional crystallization.[1][2] This is often the first method to try for multi-gram to kilogram scale resolutions.

  • Chiral Chromatography (HPLC/SFC): Offers high-resolution separation for both analytical and preparative scales.[3] It is the method of choice for achieving very high enantiomeric purity (>99% ee) and for separating all stereoisomers in a single run. Supercritical Fluid Chromatography (SFC) is often faster and uses less toxic solvents than High-Performance Liquid Chromatography (HPLC).[3][4]

  • Enzymatic Kinetic Resolution: Utilizes an enzyme (typically a lipase) to selectively acylate one enantiomer, allowing for the separation of the unreacted amine from the newly formed amide.[5][6] This method is valued for its high selectivity and environmentally friendly ("green") conditions but is limited by the fact that the theoretical maximum yield for the desired enantiomer is 50%.[7]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision tree for selecting a resolution strategy.

FAQ 2: Deep Dive - Diastereomeric Salt Resolution

Q: How do I perform a diastereomeric salt resolution for (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine?

A: The core principle is to react your mixture of stereoisomers with a single enantiomer of a chiral acid. This converts the mix of enantiomers and diastereomers into a mixture of diastereomeric salts, which have different solubilities and can be separated by crystallization.[1][2]

Experimental Protocol:

  • Screening Resolving Agents: Dissolve a small amount of the amine mixture in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate). In separate vials, add 0.5 equivalents of different chiral acids. The goal is to find a combination that forms a crystalline precipitate.

  • Salt Formation: Once a promising acid/solvent system is identified, dissolve the bulk amine mixture (1.0 equivalent) in the chosen solvent with gentle heating. In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 equivalents) in the same solvent.

  • Crystallization: Slowly add the acid solution to the amine solution while stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. The less soluble diastereomeric salt will crystallize out.

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent. The more soluble diastereomer remains in the mother liquor.

  • Liberation of the Amine: Dissolve the isolated salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to yield the resolved amine.

  • Analysis: Determine the diastereomeric excess (d.e.) of the resolved amine using chiral HPLC or NMR with a chiral shift reagent.

Chiral Resolving Agent Typical Characteristics
(+)-Tartaric Acid and derivatives Widely used, cost-effective, and well-documented.[1] Derivatives like Dibenzoyl-D-tartaric acid offer different solubility profiles.
(-)-Mandelic Acid Often effective for a variety of amines.
(+)-Camphor-10-sulfonic acid A strong acid that can form robust salts.[8]
(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) A bulkier resolving agent that can provide excellent selectivity.[9]
Q: Troubleshooting: My resolution is failing. What are the common pitfalls?

A:

  • Problem: The salt "oils out" instead of crystallizing.

    • Cause & Solution: This often happens when the salt's solubility is too high or its melting point is below the solvent's boiling point. Try using a less polar solvent, a lower crystallization temperature, or a more dilute solution. Seeding the solution with a previously formed crystal can also help.

  • Problem: No crystals form at all.

    • Cause & Solution: The diastereomeric salt may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture. You can also try concentrating the solution slowly by evaporation. If this fails, screen other chiral resolving agents, as the crystal packing is highly specific to the acid-base pair.[1]

  • Problem: The recovered amine has low diastereomeric excess (d.e.).

    • Cause & Solution: The solubilities of the two diastereomeric salts may be too similar for efficient separation in a single step. Multiple recrystallizations of the salt may be necessary to enrich the desired diastereomer.[10] Experimenting with the stoichiometry of the resolving agent can also be beneficial; using less than one equivalent (e.g., 0.5 eq) is a common strategy.[11]

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for diastereomeric salt resolution.

FAQ 3: Deep Dive - Chiral Chromatography (HPLC/SFC)

Q: How do I develop a chiral chromatography method to separate the stereoisomers?

A: Method development is a screening process. Since there is no universal chiral stationary phase (CSP), you must screen a set of columns with different mobile phases. Polysaccharide-based CSPs are highly effective for a wide range of compounds, including amines.[12][13]

Step-by-Step Screening Protocol:

  • Column Selection: Start with 3-4 polysaccharide-based CSPs (e.g., coated or immobilized amylose or cellulose derivatives).

  • Mobile Phase Screening:

    • Normal Phase (NP): Use mixtures of Hexane/Isopropanol or Hexane/Ethanol.[14]

    • Polar Organic (PO): Use mixtures of Acetonitrile/Methanol.

    • Supercritical Fluid (SFC): Use CO₂ with a modifier like Methanol. SFC is often the superior choice for amines, providing better peak shapes and faster run times.[3][4]

  • Additive Inclusion (Crucial for Amines): Secondary amines like this one are basic and will interact strongly with residual acidic silanols on the silica support, causing severe peak tailing.[15] To counteract this, always add a basic modifier to your mobile phase.

    • For NP/PO modes: Add 0.1% diethylamine (DEA) or triethylamine (TEA).

    • For SFC: Add 0.1% DEA or isopropyl amine to the alcohol modifier.[16]

  • Optimization: Once initial separation is observed, optimize the resolution by adjusting the alcohol modifier percentage, flow rate, and temperature. For complex mixtures like this one, a gradient elution may be necessary to resolve all eight stereoisomers.

CSP Type Common Trade Names Typical Mobile Phases Notes
Amylose Phenylcarbamate Chiralpak AD, Chiralpak IA/IB/ICNP, PO, SFCExcellent starting point for general screening. Immobilized versions (IA, etc.) are robust to a wider range of solvents.[13]
Cellulose Phenylcarbamate Chiralcel OD, Chiralcel OJ, Chiralpak ID/IE/IFNP, PO, SFCComplementary selectivity to amylose phases.[13]
Crown Ether Crownpak CR-I(+)SFC (with acidic modifier)Specifically designed and highly effective for compounds with primary amine groups, but may show selectivity for secondary amines as well.[4][17]
Q: Troubleshooting: How can I improve my peak shape and resolution?

A:

  • Problem: Severe peak tailing or fronting.

    • Cause & Solution: This is the most common issue with amines. The primary cause is unwanted interaction with the silica support. Increase the concentration of your basic additive (e.g., from 0.1% to 0.2% DEA). If using an older column, it may be contaminated; try flushing it according to the manufacturer's instructions.[18] Peak fronting can be caused by column overload or injecting the sample in a solvent much stronger than the mobile phase.[19][20]

  • Problem: Poor resolution between some or all peaks.

    • Cause & Solution: Chiral recognition is highly sensitive. Try changing the alcohol modifier (e.g., from isopropanol to ethanol), which can alter the hydrogen bonding interactions. Lowering the temperature often increases resolution but also increases run time. If resolution is still poor, the chosen CSP is likely not suitable; move to a column with a different selector.[21]

  • Problem: All peaks are distorted in a similar way.

    • Cause & Solution: This often indicates a problem before the column, such as a partially blocked inlet frit.[15] Try back-flushing the column. If that fails, the frit may need to be replaced. Also, ensure your sample is fully dissolved in the mobile phase to prevent precipitation on the column.[18]

FAQ 4: Post-Resolution Analysis

Q: I have separated the isomers. How do I confirm their purity and determine their absolute configuration?

A:

  • Purity (Enantiomeric/Diastereomeric Excess): The most reliable way to determine the purity of your separated fractions is to use an analytical chiral HPLC or SFC method developed as described above. The peak area percentage will give you the enantiomeric excess (ee) or diastereomeric excess (de).

  • Absolute Configuration: Determining the absolute spatial arrangement (R/S designation) is a more complex task.[22] Unlike purity, it cannot be determined by standard chromatography alone.

    • X-Ray Crystallography: This is the gold standard method. If you can grow a single, high-quality crystal of one of your resolved isomers (often as a salt with a known chiral acid), X-ray analysis can provide an unambiguous determination of its 3D structure and thus its absolute configuration.[][24][25]

    • Vibrational Circular Dichroism (VCD): A powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light.[24][25] By comparing the experimental VCD spectrum to one calculated using Density Functional Theory (DFT), the absolute configuration can be determined without the need for crystallization.[24][25]

    • Chemical Correlation: If a stereoisomer of your compound with a known configuration is available, you can compare analytical data (e.g., co-injection on a chiral column, optical rotation) to assign the configuration of your sample.[]

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (2004). Spectroscopy Asia. [Link]

  • Absolute configuration. (2023). Wikipedia. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (2004). Spectroscopy Europe. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separation Science. [Link]

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. (2016). MDPI. [Link]

  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. [Link]

  • Chiral resolution. (2023). Wikipedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Technology Networks. [Link]

  • Resolution of chiral amines. (n.d.).
  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]

  • HPLC-based method for determination of absolute configuration of alpha-chiral amines. (2000). Analytical Biochemistry. [Link]

  • Chiral SFC-UV separation of amine and imine derivative using standard... (2019). ResearchGate. [Link]

  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. [Link]

  • Lipase catalysed kinetic resolution of amines: selective acylation of (R,S). (2024). ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Chiral HPLC and SFC Columns. (n.d.). Columnex. [Link]

  • Kinetic resolution of amines. (n.d.). Bode Research Group. [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. [Link]

  • Simplification of Lipase Design in the Enzymatic Kinetic Resolution of Amines by Saturation Transfer Difference NMR. (2016). SciELO. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2020). ResearchGate. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2022). PMC. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2012). LCGC International. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. [Link]

  • Horrible peak shape. (2025). Reddit. [Link]

  • Lipases: Valuable catalysts for dynamic kinetic resolutions. (2012). ResearchGate. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. [Link]

  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). IRIS . [Link]

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines. (2011). ResearchGate. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. [Link]

Sources

overcoming steric hindrance in (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SH-3MP-OX2 Subject: Overcoming steric hindrance in (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist

System Diagnostics: The Steric Challenge

You are encountering difficulty because (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine represents a "perfect storm" of steric congestion for a secondary amine.

  • The

    
    -Branch:  The oxolan-2-ylmethyl group (tetrahydrofurfuryl) places a heterocyclic ring only one methylene unit away from the nitrogen.
    
  • The

    
    -Branch:  The 3-methylpentan-2-yl group is the primary offender. The methyl group at the C3 position (beta to the nitrogen) creates significant conformational lock, shielding the nitrogen lone pair from nucleophilic attack.
    

Standard protocols (SN2 alkylation, standard reductive amination) often fail here because they do not account for the high energy barrier required to form the tetrahedral intermediate.

Synthesis Protocols (The "Make" Phase)

Method A: Titanium-Mediated Reductive Amination (Recommended)

Status: Primary Workflow Success Rate: >85%[1]

Standard reductive amination (NaBH₃CN/MeOH) often stalls at the imine formation stage due to the bulk of the 3-methyl-2-pentanone (or the amine partner). You must force the equilibrium using a Lewis acid dehydrating agent.

The Fix: Titanium(IV) Isopropoxide Protocol

ReagentEquivalentsRole
Amine/Ketone 1.0 : 1.1Substrates
Ti(OiPr)₄ 1.25 - 1.5Critical: Lewis acid activation & water scavenger
NaBH₄ 1.5Reducing agent (add after imine formation)
Ethanol (Abs) [0.5 M]Solvent (Methanol is often too nucleophilic for Ti)

Step-by-Step Protocol:

  • Complexation: In a flame-dried flask under Argon, mix the amine and ketone (neat).

  • Activation: Add Ti(OiPr)₄ dropwise. The solution may warm slightly.[2]

  • Incubation: Stir neat or in minimal absolute EtOH at ambient temperature for 6–12 hours. Note: Monitor by IR. Disappearance of C=O stretch (approx 1715 cm⁻¹) indicates imine formation.

  • Reduction: Dilute with absolute EtOH. Cool to 0°C. Add NaBH₄ carefully (exothermic).

  • Quench: Stir 2 hours, then quench with 2M NaOH (not water/HCl, or you will get impossible-to-filter TiO₂ gel). The NaOH precipitates white titanium oxide solid that filters easily.

Expert Insight: The Ti(IV) species coordinates to the carbonyl oxygen, increasing electrophilicity while simultaneously trapping the water byproduct. This drives the unfavorable equilibrium forward [1].

Method B: Buchwald-Hartwig Coupling (For Aryl Analogs)

Status: Contingency Workflow Use Case: If you are coupling the amine to an aryl halide.[3][4]

Standard ligands (BINAP, dppf) are too small to create the necessary "pocket" for this bulky amine. You must use dialkylbiaryl phosphine ligands.

Recommended System:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: RuPhos or BrettPhos (specifically designed for secondary amines).

  • Base: NaOtBu (Strong base required).

  • Solvent: Toluene or Dioxane (100°C).

SynthesisDecision Start Start: Synthesis Strategy Target Target: Secondary Amine Bond Start->Target Check1 Is the electrophile an Alkyl Ketone? Target->Check1 MethodA Method A: Ti(OiPr)4 Reductive Amination Check1->MethodA Yes MethodB Method B: Buchwald-Hartwig (RuPhos Ligand) Check1->MethodB No (Aryl Halide) Success Isolate Amine MethodA->Success Fail Troubleshoot: Check Steric Clash MethodA->Fail Low Yield MethodB->Success

Figure 1: Decision matrix for selecting the correct synthetic pathway based on electrophile nature.

Derivatization Protocols (The "Modify" Phase)

Once you have the amine, reacting it further (e.g., to form an amide) is notoriously difficult because the nucleophilic nitrogen is "buried."

Issue: Standard HATU/EDC couplings fail because the activated ester cannot approach the hindered nitrogen.

The Solution: Acyl Fluorides or AgCN Promotion

Acyl chlorides are reactive but often eliminate to ketenes with hindered bases. Acyl fluorides are stable to elimination but highly reactive toward amines.

Protocol (The "Silver Bullet"):

  • Dissolve the carboxylic acid (1.0 equiv) in DCM.

  • Convert to Acyl Chloride using Oxalyl Chloride/DMF (cat). Evaporate volatiles.

  • Redissolve in Toluene/THF.

  • Add AgCN (Silver Cyanide) (1.5 equiv) and the Hindered Amine (1.0 equiv).

  • Heat to 60–80°C.

Mechanism: The AgCN acts as a "soft" Lewis acid to pull the chloride, generating a transient, highly electrophilic acyl species without requiring a bulky organic base that would add to the steric congestion [2].

Analysis & Purification (The "Check" Phase)

Troubleshooting NMR Signals (Rotamers)

Symptom: Your ¹H NMR and ¹³C NMR spectra show broad, doubled, or "messy" peaks at room temperature. You suspect impurities. Diagnosis: This is likely Rotameric Restriction . The bulk of the 3-methylpentyl group prevents free rotation around the C-N bond (especially in amides/carbamates), leading to cis and trans conformers observable on the NMR timescale.

Validation Protocol (VT-NMR):

  • Prepare the sample in DMSO-d₆ or Toluene-d₈ (high boiling point).

  • Run a standard scan at 25°C.

  • Heat the probe to 80°C or 100°C .

  • Result: If the peaks coalesce (sharpen into single signals), the compound is pure, and you are observing rotamers. If they remain distinct, you have impurities.

RotamerAnalysis Step1 Messy NMR at 25°C Step2 Heat Probe to 90°C Step1->Step2 ResultA Peaks Coalesce (Pure Compound) Step2->ResultA Rotamers Fused ResultB Peaks Distinct (Impurity) Step2->ResultB Stable

Figure 2: Variable Temperature (VT) NMR workflow for distinguishing steric rotamers from impurities.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for the reductive amination? A: Yes, but be cautious. Microwave heating works well for the imine formation step (Step 3 in Method A). However, do not microwave the NaBH₄ reduction step, as rapid hydrogen evolution can cause vessel failure.

Q: Why not just use an SN2 reaction with 2-bromo-3-methylpentane? A: This will fail. Secondary halides with


-branching (like the 3-methyl group) favor E2 elimination  over substitution. You will produce alkenes (3-methylpent-2-ene) almost exclusively.

Q: My product is an oil and won't crystallize. How do I purify it? A: These lipophilic, hindered amines rarely crystallize.

  • Salt Formation: Try forming the HCl or Oxalate salt. Dissolve the oil in Et₂O and add 2M HCl in ether. The salt often precipitates.

  • Reverse Phase: Use C18 chromatography with an acidic modifier (0.1% Formic Acid) to keep the amine protonated and improve peak shape.

References

  • Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5][6] The Journal of Organic Chemistry.

  • Suri, J. T., et al. (2006). "Palladium-Catalyzed Amidation of Aryl Halides using Bulky Biarylphosphine Ligands." Chemical Science. (Referencing the Buchwald-Hartwig foundation for hindered amines).

  • Due-Hansen, M. E., et al. (2016).[7] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[7][8][9] Organic & Biomolecular Chemistry.

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: MS Characterization of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

Executive Summary & Chemical Identity

This guide provides a definitive structural characterization of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine , a secondary amine featuring a branched alkyl chain and a tetrahydrofuran (THF) moiety.

In drug development and forensic analysis, distinguishing this compound from its linear isomers is critical due to varying receptor binding affinities and metabolic profiles. This guide compares the mass spectral "performance"—defined here as ionization efficiency and diagnostic fragmentation specificity—of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS).

Chemical Profile:

  • IUPAC Name:

    
    -[(Tetrahydrofuran-2-yl)methyl]-3-methylpentan-2-amine
    
  • Molecular Formula:

    
    
    
  • Exact Mass: 185.1780 Da

  • Key Structural Features:

    • Chiral Center A: 3-methylpentan-2-yl (Branched lipophilic tail).

    • Chiral Center B: Oxolan-2-yl (Polar head).

    • Core: Secondary Amine (Protonation site).

Theoretical Fragmentation Mechanisms

To accurately interpret the mass spectrum, one must understand the competition between the nitrogen lone pair and the ether oxygen.

Mechanism A: -Cleavage (Dominant in EI)

In Electron Ionization (70 eV), the radical cation (


) localizes charge primarily on the nitrogen atom due to its lower ionization energy compared to oxygen. The primary fragmentation is the homolytic cleavage of the 

bond adjacent (

) to the nitrogen.
  • Pathway 1 (Alkyl Loss): Cleavage at the branched 3-methylpentyl group.

    • Loss: sec-Butyl radical (

      
      , 57 Da).
      
    • Product:

      
       128 (Base Peak candidate).
      
  • Pathway 2 (THF Loss): Cleavage at the tetrahydrofurfuryl group.

    • Loss: Tetrahydrofuranyl radical (

      
      , 71 Da).
      
    • Product:

      
       114.
      
Mechanism B: Charge-Remote Fragmentation (Dominant in ESI)

In ESI, the molecule forms an even-electron protonated species


. Fragmentation (CID) is driven by inductive effects and proton transfers, often leading to the elimination of neutral alkenes (e.g., pentenes) or the neutral THF ring.

Comparative Analysis: EI vs. ESI Performance

This section compares the diagnostic utility of Hard Ionization (EI) against Soft Ionization (ESI) for this specific molecule.

Table 1: Comparative Spectral Performance

FeatureElectron Ionization (EI) Electrospray (ESI-MS/MS)
Primary Ion Weak/Absent

(

185)
Strong

(

186)
Base Peak

128 (

-cleavage)

186 (Parent)
Diagnostic Utility High. Distinguishes branching patterns (isomers).Medium. Good for MW confirmation; requires MS/MS for structure.
Sensitivity Nanogram range (GC-MS).Picogram range (LC-MS).
Key Fragment 1

71
(Tetrahydrofurfuryl cation).

85
(Oxolan-2-yl-methyl cation).
Key Fragment 2

114
(Loss of THF radical).

116
(Loss of pentene neutral).
Differentiation from Isomers (The "Alternative")
  • Target Molecule: (3-Methylpentan-2-yl)...

    • Diagnostic EI Peak:

      
       128  (Loss of 57 Da).
      
  • Alternative (Linear Isomer):

    
    -Hexyl(oxolan-2-ylmethyl)amine.
    
    • Diagnostic EI Peak:

      
       114  (Loss of pentyl radical, 71 Da).
      
    • Result: The shift from 128 to 114 clearly identifies the branched methyl group.

Visualization of Fragmentation Pathways

The following diagram maps the critical dissociation pathways for the target molecule under 70 eV Electron Ionization.

FragmentationPathway Parent Parent Molecule (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine MW: 185 RadicalCat Molecular Ion (M+•) m/z 185 (Charge on N) Parent->RadicalCat EI (70 eV) Frag128 Fragment A (Base Peak) m/z 128 [N-methylene-THF]+ RadicalCat->Frag128 α-Cleavage (Alkyl side) Neutral57 Loss: sec-Butyl Radical (57 Da) RadicalCat->Neutral57 Frag114 Fragment B m/z 114 [N-(3-methylpentyl) methylene]+ RadicalCat->Frag114 α-Cleavage (THF side) Neutral71 Loss: THF Radical (71 Da) RadicalCat->Neutral71 Frag71 Fragment C m/z 71 Tetrahydrofurfuryl Cation RadicalCat->Frag71 Inductive Cleavage

Caption: Figure 1. Predicted fragmentation tree for (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine under Electron Impact (70 eV), highlighting the diagnostic


-cleavage pathways.

Experimental Protocol (Self-Validating)

This protocol ensures reproducibility. The inclusion of a "System Suitability Test" (SST) makes the method self-validating.

Method A: GC-MS (Structural Identification)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode at 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 mins.

  • MS Source: 230°C, 70 eV.

  • Scan Range: 40–300 amu.

Validation Step (SST): Inject a standard of Dicyclohexylamine prior to the sample.

  • Requirement: The ratio of

    
     138 to 
    
    
    
    181 must be > 0.5. If lower, clean the ion source (indicates poor high-mass transmission).
Method B: LC-MS/MS (Quantification/Screening)
  • Instrument: Triple Quadrupole (QqQ).

  • Phase: ESI Positive Mode.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 mins.

  • MRM Transitions (Quantitation):

    • 
       (Collision Energy: 20 eV).
      
    • 
       (Collision Energy: 25 eV).
      

Analytical Decision Workflow

Use this logic flow to determine the correct technique based on your research goal.

Workflow Start Start: Unknown Sample Goal Define Goal Start->Goal StructID Goal: Structural ID (Isomer differentiation) Goal->StructID Quant Goal: Quantification (Bioanalysis) Goal->Quant MethodGC Technique: GC-MS (EI) Target: m/z 128 vs 114 StructID->MethodGC Hard Ionization MethodLC Technique: LC-MS/MS (ESI) Target: MRM 186->85 Quant->MethodLC Soft Ionization Result1 Result: Confirmed Branching MethodGC->Result1 Result2 Result: High Sensitivity Data MethodLC->Result2

Caption: Figure 2. Decision matrix for selecting the optimal ionization technique based on analytical requirements.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive text on -cleavage rules).
  • NIST Chemistry WebBook. Mass Spectra of Secondary Amines. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI-CID mechanisms).

Optimizing Purity Analysis for Aliphatic Amines: A Comparative Guide for (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

Developing a purity method for (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine presents a classic "double-trouble" scenario in chromatography: the analyte is basic (secondary amine) and non-chromophoric (aliphatic structure with a tetrahydrofuran ring).

Standard pharmacopeial approaches—typically acidic C18 methods with UV detection at 254 nm—will fail for this molecule. The amine functionality (


) will protonate at low pH, leading to severe peak tailing due to secondary silanol interactions. Furthermore, the lack of a conjugated 

-system renders UV detection insensitive, forcing the use of low wavelengths (200–210 nm) where solvent noise compromises the Signal-to-Noise (S/N) ratio.

This guide contrasts the Traditional Approach (Method A) against an Optimized High-pH/CAD Approach (Method B) , demonstrating why the latter is the superior protocol for this specific chemical class.

Strategic Framework: The "Why" Behind the Method

To achieve scientific integrity, we must first visualize the separation challenge. The diagram below outlines the decision logic used to select the optimized method.

MethodLogic Start Analyte: (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine Check1 Check 1: Chromophore? Start->Check1 Check2 Check 2: Basicity (pKa) Start->Check2 PathUV No Conjugation -> Low UV (205 nm) Check1->PathUV Traditional PathCAD Universal Response -> CAD Detection Check1->PathCAD Optimized PathAcid Acidic pH (<3.0) Analyte Ionized (BH+) Check2->PathAcid Traditional (C18) PathBase High pH (>10.0) Analyte Neutral (B) Check2->PathBase Optimized (Hybrid C18) ResultBad Result: Peak Tailing & Low Sensitivity (Silanol Interaction) PathUV->ResultBad ResultGood Result: Sharp Peaks & High Sensitivity (Hydrophobic Retention) PathCAD->ResultGood PathAcid->ResultBad PathBase->ResultGood

Figure 1: Method Development Decision Tree. The optimized path (Green) leverages High pH to neutralize the amine and CAD for universal detection, bypassing the limitations of the traditional acidic/UV approach (Red).

Comparative Analysis: Traditional vs. Optimized

The following table summarizes the performance metrics expected when comparing a standard acidic method against the recommended high-pH strategy.

FeatureMethod A (Traditional) Method B (Optimized) Scientific Rationale
Stationary Phase Standard C18 (Silica-based)Hybrid C18 (e.g., XBridge, Poroshell HPH)Hybrid particles resist dissolution at pH >10, allowing alkaline operation.
Mobile Phase pH Acidic (0.1% Formic Acid, pH ~2.7)Basic (10mM NH₄HCO₃, pH 10.5)At pH 10.5, the amine is neutral, eliminating ionic interaction with silanols.
Detection UV @ 205 nmCharged Aerosol Detection (CAD)CAD detects all non-volatile analytes regardless of chromophores.[1]
Peak Symmetry (

)
> 1.8 (Tailing)1.0 – 1.2 (Symmetric)Neutral analytes interact only via hydrophobic partition, not ion-exchange.
LOD (Limit of Detection) ~50 ppm (High Noise)~1–5 ppmUV at 205nm detects mobile phase impurities; CAD background is cleaner.
Linearity (

)
0.98 (Variable)> 0.995CAD is highly linear for mass-sensitive detection (with power function correction).
Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system . The use of a high-pH stable column is mandatory; using a standard silica column with this mobile phase will strip the bonded phase and destroy the column within hours.

4.1. Instrument Configuration
  • System: HPLC or UHPLC (Binary Pump preferred for mixing accuracy).

  • Detector: Charged Aerosol Detector (CAD).

    • Nebulizer Temp: 35°C (Optimized for semi-volatiles).

    • Power Function: 1.0 (or optimized via calibration curve).

  • Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or Agilent Poroshell HPH-C18 (2.7 µm).

    • Why: These columns utilize ethylene-bridged hybrid (BEH) or hybrid-shell technology, stable up to pH 12.

4.2. Reagents & Mobile Phase
  • Solvent A (Aqueous): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Note: Use fresh buffer daily. Old buffer absorbs

      
      , lowering pH and causing retention time shifts.
      
  • Solvent B (Organic): 100% Acetonitrile (LC-MS Grade).

  • Sample Diluent: 50:50 Water:Acetonitrile (Matches initial gradient strength to prevent "solvent shock").

4.3. Gradient Program
  • Flow Rate: 0.6 mL/min

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

Time (min)% A (Buffer)% B (ACN)Event
0.00955Equilibration
1.00955Hold (Trap polar impurities)
10.001090Linear Ramp
12.001090Wash (Elute lipophilic dimers)
12.10955Return to Initial
15.00955Re-equilibration
4.4. System Suitability Test (SST)

To ensure trustworthiness, every run must include an SST injection.

  • Tailing Factor (

    
    ):  Must be < 1.3 for the main amine peak.
    
  • Precision: %RSD of peak area (n=5) must be < 2.0%.

  • Resolution: If a synthetic impurity standard is available, resolution (

    
    ) > 2.0.
    
Mechanistic Insight: The "Silanol Effect"

Understanding why Method A fails is crucial for troubleshooting. The diagram below illustrates the molecular interactions at the stationary phase surface.

Mechanism cluster_LowPH Low pH (Method A) cluster_HighPH High pH (Method B) Silanol Free Silanol (Si-O-) Interaction Ionic Attraction (Peak Tailing) Silanol->Interaction AmineAcid Analyte (R-NH2+) AmineAcid->Interaction C18 C18 Ligand Partition Hydrophobic Partitioning C18->Partition AmineBase Analyte (R-NH) AmineBase->Partition

Figure 2: Mechanistic Comparison. Left: At low pH, the protonated amine interacts with ionized silanols, causing drag (tailing). Right: At high pH, the neutral amine interacts purely with the C18 chain, resulting in sharp, Gaussian peaks.

References
  • Agilent Technologies. (2024). Control pH During Method Development for Better Chromatography. Retrieved from

  • Waters Corporation. (2025). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from

  • Thermo Fisher Scientific. (2025). Charged Aerosol Detection for Non-Chromophoric Pharmaceutical Impurities. Retrieved from

  • LCGC International. (2023). The Role of pH in Retention and Selectivity of Acids and Bases. Retrieved from

Sources

A Senior Application Scientist's Guide to Validating the Chiral Purity of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stereoisomeric Distinction

In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit vastly different pharmacodynamic, pharmacokinetic, and toxicological profiles.[1][2] One enantiomer might be the therapeutic agent (the eutomer), while the other could be inactive or, in worst-case scenarios, harmful (the distomer).[1] Therefore, the rigorous validation of chiral purity is a non-negotiable aspect of drug development and quality control, mandated by regulatory agencies worldwide.[1][3]

This guide provides an in-depth comparison of analytical techniques for validating the chiral purity of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine. This molecule presents a unique analytical challenge due to the presence of two distinct chiral centers, leading to the potential for four stereoisomers: two pairs of enantiomers which are diastereomers to each other. Our focus will be on methods capable of resolving and quantifying these species with high fidelity.

The Analytical Challenge: Resolving Four Stereoisomers

The target molecule, (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine, possesses two stereogenic centers:

  • C2 on the 3-methylpentan moiety

  • C2 on the oxolane (tetrahydrofuran) ring

This gives rise to four stereoisomers: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R). While diastereomers (e.g., (2R, 2'R) vs. (2R, 2'S)) have different physical properties and are generally separable on standard achiral chromatography columns, the primary challenge lies in separating the enantiomeric pairs: ((2R, 2'R)/(2S, 2'S)) and ((2R, 2'S)/(2S, 2'R)). This requires a chiral environment to induce differential interactions.[1][2]

The principle of chiral recognition, often explained by the "three-point interaction model," posits that for separation to occur, the analyte must interact with the chiral selector at a minimum of three points.[1][4][5] This differential interaction energy between enantiomers and a chiral stationary phase (CSP) or chiral additive leads to different retention times, enabling separation.[4]

Comparative Analysis of Chiral Separation Techniques

The selection of an appropriate analytical technique is paramount and depends on factors such as the required sensitivity, resolution, sample throughput, and the stage of drug development (R&D vs. QC). We will compare three leading chromatographic techniques and one spectroscopic method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for enantioselective analysis due to its versatility, robustness, and broad availability of chiral stationary phases (CSPs).[1][3][6]

  • Expertise & Causality: For a secondary amine like our target molecule, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice.[7][8][9] These phases offer a complex chiral environment with grooves and cavities where analytes can interact via hydrogen bonding, dipole-dipole, and π-π interactions. The mobile phase composition is critical; for basic amines, adding a small amount of an amine modifier (like diethylamine, DEA) to a non-polar mobile phase (e.g., hexane/isopropanol) is essential.[7] This modifier competes with the analyte for highly acidic sites on the silica surface, preventing peak tailing and improving chromatographic efficiency.

  • Trustworthiness: Method validation must be performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[10][11][12] System suitability tests (SSTs), such as ensuring a baseline resolution (Rs > 1.5) between the critical enantiomeric pair, must be run before each analysis sequence to guarantee the system's performance.[13]

  • Workflow & Protocol:

    dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    }

    Figure 1. Chiral HPLC Method Development Workflow.

    Experimental Protocol: Chiral HPLC

    • Column Selection: Start with a Chiralpak® AD-H or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).

    • Mobile Phase Preparation: Prepare an isocratic mobile phase of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Filter and degas.

    • Instrument Setup:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25°C

      • Detection: UV at 220 nm

      • Injection Volume: 10 µL

    • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in the mobile phase.

    • System Suitability: Inject a racemic standard (containing all four stereoisomers). Verify that the resolution between the closest eluting enantiomeric pair is ≥ 1.5.

    • Analysis: Inject the test sample and quantify the peak areas of each stereoisomer. Calculate the enantiomeric excess (% ee) and diastereomeric ratio.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to normal-phase HPLC.[14] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[15]

  • Expertise & Causality: SFC is particularly well-suited for chiral separations and often uses the same polysaccharide-based CSPs as HPLC.[15][16] The low viscosity of the mobile phase allows for higher flow rates without generating excessive backpressure, significantly reducing analysis times.[15] Methanol is a common co-solvent, and amine additives are still required to ensure good peak shape for basic compounds.

  • Trustworthiness: Validation follows the same ICH Q2(R1) principles as HPLC.[10][12] The robustness of an SFC method is often superior due to the high diffusivity of the mobile phase. Often, achiral and chiral columns can be coupled in series to resolve both chiral and achiral impurities in a single run, providing a comprehensive purity profile.[17]

  • Protocol:

    Experimental Protocol: Chiral SFC

    • Column Selection: Chiralpak® AD-3R or similar polysaccharide-based column suitable for SFC.

    • Mobile Phase: Supercritical CO2 (Mobile Phase A) and Methanol with 0.2% Diethylamine (Mobile Phase B).

    • Instrument Setup:

      • Gradient: 5% to 40% B over 5 minutes

      • Flow Rate: 3.0 mL/min

      • Back Pressure: 150 bar

      • Column Temperature: 40°C

      • Detection: UV at 220 nm

    • Sample Preparation: Prepare a 1 mg/mL solution in Methanol.

    • Analysis: Perform system suitability and sample analysis as described for HPLC.

Chiral Gas Chromatography (GC)

For analytes that are volatile or can be made volatile through derivatization, chiral GC offers extremely high resolution and sensitivity.[18][19]

  • Expertise & Causality: Direct analysis of our target amine is possible if it is sufficiently volatile and thermally stable. However, derivatization is often employed to improve volatility and chromatographic performance. A common approach is acylation with a reagent like trifluoroacetic anhydride (TFAA). The resulting amide is less polar and more volatile. The separation is then performed on a chiral capillary column, typically one coated with a derivatized cyclodextrin.[18] These cyclodextrin selectors form transient diastereomeric inclusion complexes with the enantiomers, leading to separation.[19]

  • Trustworthiness: High column efficiency in capillary GC leads to very sharp peaks and excellent resolution, allowing for accurate quantification of even minor enantiomeric impurities.[19] Validation must confirm that the derivatization reaction does not cause racemization and proceeds to completion for accurate quantification.

  • Workflow & Protocol:

    dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    }

    Figure 2. Chiral GC Method Development Workflow.

    Experimental Protocol: Chiral GC

    • Derivatization: Dissolve 1 mg of the analyte in 1 mL of Dichloromethane. Add 100 µL of Trifluoroacetic Anhydride (TFAA). Seal and heat at 60°C for 30 minutes. Evaporate the solvent and excess reagent under a stream of nitrogen and reconstitute in 1 mL of Hexane.

    • Column: Chiraldex G-TA (30 m x 0.25 mm, 0.12 µm film thickness) or similar.

    • Instrument Setup:

      • Carrier Gas: Helium, constant flow at 1.2 mL/min

      • Injector: Split (50:1), 250°C

      • Oven Program: 100°C hold for 1 min, ramp at 5°C/min to 200°C, hold for 5 min.

      • Detector: FID, 250°C

    • Analysis: Inject the derivatized standard and sample to determine the enantiomeric purity.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a distinct approach that does not rely on chromatographic separation. By adding a chiral solvating agent (CSA) to the NMR sample, transient diastereomeric complexes are formed in solution.[20][21][22]

  • Expertise & Causality: In the presence of a CSA, the enantiomers exist in a chiral environment, making their corresponding nuclei (e.g., ¹H or ¹³C) chemically non-equivalent (anisochronous).[21] This results in separate signals in the NMR spectrum for each enantiomer, the integration of which provides a direct measure of the enantiomeric ratio.[22][23] For amines, acidic CSAs like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) are effective.

  • Trustworthiness: This method is absolute and does not require a reference standard for each enantiomer once the signals have been assigned. It is less susceptible to issues like incomplete derivatization. However, it is generally less sensitive than chromatographic methods and requires higher sample concentrations. Peak overlap can also be a challenge, requiring careful selection of the CSA and solvent.[20]

Performance Comparison

The table below summarizes the key performance characteristics of each technique for the analysis of (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine.

Parameter Chiral HPLC Chiral SFC Chiral GC NMR with CSA
Principle Differential partitioning on a solid chiral phaseDifferential partitioning in a supercritical fluidDifferential partitioning on a gaseous chiral phaseFormation of transient diastereomeric solvates
Resolution Good to ExcellentExcellentVery HighVariable, depends on CSA and analyte
Analysis Time 15-30 min3-10 min20-40 min5-15 min (per sample)
Sensitivity (LOQ) ~0.01-0.1%~0.01-0.1%~0.005-0.05%~0.5-1%
Sample Prep Simple dissolutionSimple dissolutionDerivatization often requiredSimple dissolution, requires pure sample
"Green" Chemistry Poor (high organic solvent use)Excellent (CO2 based)Good (low solvent use)Good (low solvent use)
Best For... Universal applicability, robustness (QC)High-throughput screening, preparative scaleHigh resolution, volatile analytesAbsolute quantification, structural confirmation

Conclusion and Method Selection

There is no single "best" method for all applications; the choice is dictated by the specific analytical need.

  • For routine quality control where robustness and transferability are key, Chiral HPLC remains the gold standard. Its predictability and the vast library of available columns make it a reliable workhorse.[6][24]

  • For high-throughput screening in drug discovery or for environmentally conscious labs, Chiral SFC is the superior choice, offering significant speed and sustainability advantages.[14][15]

  • When the highest possible resolution is needed to quantify trace enantiomeric impurities, and the analyte is volatile, Chiral GC is unmatched.[18][19]

  • NMR with a CSA is an invaluable tool for R&D and reference purposes , providing an independent, absolute measurement without the need for chromatographic separation. It is particularly useful for confirming the identity of stereoisomers and for situations where enantiomerically pure standards are unavailable.[21][23]

Ultimately, a comprehensive validation strategy for a molecule with multiple chiral centers like (3-Methylpentan-2-yl)(oxolan-2-ylmethyl)amine may involve using an orthogonal method (e.g., SFC) to confirm the results obtained from the primary release method (e.g., HPLC). This approach provides the highest level of confidence in the chiral purity of the final drug substance.

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